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An Alternative NF-kB Inhibitor Preclinical Study in
GRMD

Although a study on edasalonexent itself in golden retrievers was not located, a peer-reviewed, proof-of-
concept study investigating a different NF-kB pathway inhibitor was successfully conducted in the Golden
Retriever Muscular Dystrophy (GRMD) model [1]. This study provides a strong precedent and

methodological framework for the type of research you are interested in.

The therapy tested was the Nemo Binding Domain (NBD) peptide, a specific inhibitor that blocks the
activation of the IKK complex, thus inhibiting NF-xB [1].

The diagram below illustrates the shared therapeutic target of NBD and edasalonexent within the NF-kB

signaling pathway.
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Figure 1: Simplified NF-kB signaling pathway in DMD pathogenesis, showing the inhibitory actions of NBD
peptide and edasalonexent. Both therapeutics converge on the IKK complex to suppress the transcription of

pro-inflammatory genes [2] [1].
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Detailed Experimental Protocol and Quantitative Results

The following tables summarize the key methodology and findings from the NBD study in GRMD dogs,

which can serve as a template for preclinical protocol design [1].

Table 1: Experimental Protocol for NBD Preclinical Trial in GRMD Dogs

Aspect Detailed Methodology
Animal Golden Retriever Muscular Dystrophy (GRMD) dogs with a confirmed dystrophin mutation.
Model Untreated GRMD and wild-type dogs from a natural history study served as controls.

| Treatment Groups | - NBD-Treated GRMD: 6 dogs across two cohorts.

e NBD-Treated Wild-Type: 3 dogs.

e Untreated GRMD Control: 10 dogs.

¢ Untreated Wild-Type Control: 8 dogs. | | Dosing Regimen | - Compound: NBD peptide
(TALDWSWLQTE) fused to an Antennapedia protein transduction domain.

e Dose: 10 mg/kg.

¢ Route: Intravenous (V) infusion.

e Duration: 4 months, starting at approximately 2 months of age.

¢ Frequency: Dalily (initially over 10 min, extended to 30 min due to infusion reactions). | | Primary
Outcomes | 1. Skeletal muscle function (tibiotarsal joint force measurements).

e Magnetic resonance imaging (MRI) of pelvic limb muscles.
e Histopathologic analysis of skeletal muscle lesions.
e Safety and immune response. |

Table 2: Key Quantitative and Qualitative Findings from the NBD Study

Outcome Measure Results in NBD-Treated vs. Untreated GRMD Dogs

Muscle Function Recovery of pelvic limb muscle force. Normalized postural changes.

Muscle A trend towards lower tissue injury, indicating reduced muscle damage.
Morphology (MRI)

Histopathology Improvement in histopathologic lesions (e.g., reduced inflammation and injury).

© 2026 Smolecule. All rights reserved. 3/6 Tech Support


https://skeletalmusclejournal.biomedcentral.com/articles/10.1186/2044-5040-4-18
https://www.smolecule.com/products/s526868?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

Outcome Measure Results in NBD-Treated vs. Untreated GRMD Dogs

Safety & Phenotypic improvement was observed. However, IV delivery over time led to
Tolerability infusion reactions and a significant immune response in both GRMD and
wild-type dogs.

Edasalonexent: From Mechanism to Clinical Trials

While direct GRMD data is absent, the following information on edasalonexent is critical for understanding

its therapeutic profile.

Mechanism of Action: Edasalonexent (CAT-1004) is an orally-administered small molecule designed to
inhibit NF-kB [3] [2]. It covalently links two bioactive compounds—salicylic acid and docosahexaenoic
acid (DHA)—providing synergistic inhibition of NF-kB by reducing both its activation in the cytoplasm and

its ability to induce transcription in the nucleus [3] [2].

Clinical Trial Evidence: The development of edasalonexent progressed from phase 1 studies directly to

human pediatric trials, namely the MoveDMD phase 2 study and the PolarisDMD phase 3 study [3] [2].

¢ MoveDMD (Phase 2): This study showed that edasalonexent (100 mg/kg/day) slowed disease
progression and preserved muscle function over 72 weeks compared to an off-treatment control
period. It was well-tolerated with no safety concerns over an extended period [2].

e PolarisDMD (Phase 3): In this larger, placebo-controlled trial, edasalonexent did not achieve
statistical significance for its primary (North Star Ambulatory Assessment) and secondary functional
endpoints across the entire study population. However, a pre-specified analysis revealed that
younger patients (<6.0 years) showed more robust and statistically significant differences
between edasalonexent and placebo for some assessments. The treatment was generally well-
tolerated with a manageable safety profile, with the most common adverse events being mild
gastrointestinal issues, primarily diarrhea [3].

How to Proceed with Your Research

The absence of a direct edasalonexent-GRMD study is notable. To further your research, you could:

e Search Clinical Trial Registries: Check platforms like ClinicalTrials.gov for any unpublished or
terminated preclinical studies on edasalonexent that might not be in journal articles.
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¢ Explore Other Models: Review the extensive data from the mdx mouse model, which was used in
foundational pathogenetic and preclinical treatment studies for NF-kB inhibition [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 Smolecule. All rights reserved. 5/6 Tech Support


https://skeletalmusclejournal.biomedcentral.com/articles/10.1186/2044-5040-4-18
https://www.smolecule.com/products/s526868?utm_src=pdf-custom-synthesis
https://skeletalmusclejournal.biomedcentral.com/articles/10.1186/2044-5040-4-18
https://skeletalmusclejournal.biomedcentral.com/articles/10.1186/2044-5040-4-18
https://www.sciencedirect.com/science/article/pii/S0960896621000304
https://pmc.ncbi.nlm.nih.gov/articles/PMC8543277/
https://www.smolecule.com/products/b526868#edasalonexent-preclinical-studies-golden-retriever-dmd-model
https://www.smolecule.com/products/b526868#edasalonexent-preclinical-studies-golden-retriever-dmd-model
https://www.smolecule.com/products/b526868#edasalonexent-preclinical-studies-golden-retriever-dmd-model
https://www.smolecule.com/products/b526868#edasalonexent-preclinical-studies-golden-retriever-dmd-model
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s526868?utm_src=pdf-bulk
https://www.smolecule.com/products/s526868?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Theoretical Framework & Proof-of-Concept

Specifications & Pricing

Smolecule Contact
) o Address: Ontario, CA 91761, United

Your Ultimate Destination for Small-Molecule (aka. States

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 6/6 Tech Support


https://www.smolecule.com/products/s526868?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

